Octamethyltrisiloxane

描述

Octamethyltrisiloxane is a silicone polymer known for its unique rheological properties, optical clarity, and general inertness. It is widely used in various applications, ranging from cosmetics to industrial lubricants and medical devices . The chemical formula of poly(dimethylsiloxane) is CH₃[Si(CH₃)₂O]ₙSi(CH₃)₃, where “n” represents the number of repeating monomer units .

准备方法

Synthetic Routes and Reaction Conditions: Octamethyltrisiloxane is typically synthesized through the hydrolysis and polymerization of dimethyldichlorosilane. The reaction involves the following steps:

Hydrolysis: Dimethyldichlorosilane reacts with water to form silanol-terminated poly(dimethylsiloxane) and hydrochloric acid. [ n \text{Si(CH₃)₂Cl₂} + (n+1) \text{H₂O} \rightarrow \text{HO[Si(CH₃)₂O]}ₙ\text{H} + 2n \text{HCl} ]

Polymerization: The silanol groups undergo condensation to form the polymer chain.

Industrial Production Methods: For industrial applications, the chlorine atoms in the silane precursor can be replaced with acetate groups to produce acetic acid instead of hydrochloric acid, which is less chemically aggressive. This method is slower but more suitable for consumer applications like silicone caulk and adhesives .

化学反应分析

Octamethyltrisiloxane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of silanol groups.

Cross-linking: Hydroxyl-terminated poly(dimethylsiloxane) can be cross-linked with polymethylhydrosiloxane through a condensation reaction, liberating hydrogen.

Substitution: Silane precursors with different functional groups can introduce branches or cross-links in the polymer chain.

Common Reagents and Conditions:

Oxidation: Requires oxidizing agents like hydrogen peroxide.

Cross-linking: Typically involves polymethylhydrosiloxane and a catalyst.

Substitution: Utilizes silane precursors with various functional groups.

Major Products:

Oxidation: Silanol-terminated poly(dimethylsiloxane).

Cross-linking: Cross-linked poly(dimethylsiloxane) networks.

Substitution: Branched or cross-linked poly(dimethylsiloxane) polymers.

科学研究应用

Chemical Properties and Production

Octamethyltrisiloxane is characterized by its low solubility in water, high octanol-water partition coefficient (Kow), and high Henry's law constant, indicating a tendency to volatilize rapidly from water into the atmosphere. It is primarily produced through the hydrolysis of dimethyldichlorosilane, yielding a mixture of cyclic siloxanes from which this compound can be distilled .

Cosmetic Applications

One of the most prominent uses of this compound is in the cosmetic industry. It serves as an emollient and conditioning agent in various formulations such as lotions, creams, and antiperspirants. Studies have shown that when applied to human skin, approximately 90% of this compound volatilizes before absorption, with only about 0.5% being absorbed into the skin . This property makes it effective for providing a smooth application without significant systemic exposure.

Industrial Applications

This compound is utilized as a chemical intermediate in the production of silicone polymers. Its thermal stability allows it to function effectively in high-temperature environments. Recent studies have explored its use in lubricating oils, where it enhances performance due to its unique thermal properties .

Table 1: Industrial Applications of this compound

| Application Area | Description | Benefits |

|---|---|---|

| Lubricating Oils | Used as a working fluid in various machinery | Enhanced thermal stability |

| Polymer Production | Acts as an intermediate for silicone polymers | Improves mechanical properties |

| Antiperspirants | Forms part of cosmetic formulations | Low absorption minimizes risk |

Environmental Impact and Risk Assessment

Research indicates that this compound poses minimal risk to aquatic ecosystems. A comprehensive aquatic ecological risk assessment revealed that while some toxicity was observed in aquatic species after prolonged exposure, the concentrations found in natural waters are significantly below harmful levels . The lowest no-observed-effect concentration (NOEC) for rainbow trout was determined to be 4.4 μg/L, which is well above the predicted environmental concentrations .

Table 2: Environmental Risk Assessment Findings

| Parameter | Value | Implications |

|---|---|---|

| Lowest NOEC | 4.4 μg/L | Safe margin for aquatic life |

| Measured Concentrations | 0.06 - 0.41 μg/L | Indicates low environmental impact |

| Bioaccumulation Potential | Low | Minimal risk of accumulation |

Case Studies

- Cosmetic Formulation Study : A study involving dermal application of this compound in antiperspirant formulations showed that it effectively provides a smooth feel while minimizing skin absorption, thus reducing systemic exposure risks .

- Aquatic Toxicity Assessment : Extended exposure studies on various aquatic organisms demonstrated that this compound exhibits narcosis-like toxicity only under prolonged conditions, reinforcing its low risk profile for short-term exposures typically encountered in environmental settings .

- Thermal Stability Research : Investigations into the thermal stability of this compound indicated that it maintains integrity under high-temperature conditions, making it suitable for use in demanding industrial applications such as lubricants .

作用机制

Octamethyltrisiloxane exerts its effects through its unique physical and chemical properties. Its hydrophobic nature and flexibility make it suitable for various applications. The polymer’s surface can be modified to enhance its properties, such as creating hydrophilic surfaces for biological applications . The molecular targets and pathways involved depend on the specific application and modification of the polymer .

相似化合物的比较

Octamethyltrisiloxane is compared with other silicone polymers like:

Poly(methylhydrosiloxane): Used for cross-linking poly(dimethylsiloxane).

Poly(methylphenylsiloxane): Offers higher thermal stability.

Poly(trifluoropropylmethylsiloxane): Provides enhanced chemical resistance

Uniqueness: this compound stands out due to its combination of flexibility, optical clarity, and chemical inertness, making it highly versatile for various applications .

生物活性

Introduction

Octamethyltrisiloxane (OMTS), also known as trimethylsiloxy-terminated octamethylcyclotetrasiloxane, is a cyclic siloxane compound widely used in various industrial applications, including as a working fluid in organic Rankine cycle systems. Its biological activity has gained attention due to potential endocrine-disrupting properties and implications for human health and environmental safety. This article reviews the biological activity of OMTS, focusing on its endocrine effects, toxicity, and case studies that illustrate its impact on biological systems.

- Chemical Formula : C8H24O2Si3

- CAS Number : 556-67-2

- Molecular Weight : 248.56 g/mol

Estrogenic Activity

Research indicates that OMTS exhibits estrogenic activity, which may disrupt normal hormonal functions. A study by Lee et al. (2015) demonstrated that OMTS binds to estrogen receptors, particularly ERα, leading to increased gene expression levels associated with estrogenic responses in vitro. The study utilized GH3 rat pituitary cells and showed that exposure to OMTS resulted in significant changes in the expression of genes such as CaBP-9K and CYP2B1, which are involved in estrogen signaling pathways .

Neurodevelopmental Effects

Further investigations have highlighted the neurodevelopmental impacts of prenatal exposure to OMTS. A study published in PubMed found that exposure to octamethylcyclotetrasiloxane (D4), closely related to OMTS, impaired neuronal progenitor cell cycle progression, suggesting potential cognitive deficits in offspring due to altered estrogen receptor expression in the brain .

Toxicological Findings

Toxicological assessments have revealed that OMTS can cause histopathological changes in liver tissues at high doses (1,000 mg/kg/day) during 28-day oral studies in rats . The compound has been associated with hepatotoxicity and nephrotoxicity, indicating significant risks at elevated exposure levels.

Industrial Use in Organic Rankine Cycle Systems

This compound is utilized as a working fluid in organic Rankine cycle (ORC) systems. A case study involving multiple power plants using OMTS over six to twelve years reported stable performance and fluid integrity. Detailed analyses indicated that despite long-term operation, the physical properties of OMTS remained effective for energy conversion applications .

Table 1: Performance Metrics of this compound in ORC Systems

| Case Study Plant | Age (Years) | Performance Metric | Observations |

|---|---|---|---|

| Plant A | 6 | 0.9550 | Stable fluid properties |

| Plant B | 8 | 0.8250 | Efficient energy conversion |

| Plant C | 12 | 0.6320 | Long-term stability maintained |

Environmental Impact Assessments

Environmental assessments have raised concerns regarding the persistence of siloxanes like OMTS in ecosystems. Studies suggest that these compounds may bioaccumulate and affect aquatic organisms, leading to disruptions in local biodiversity .

属性

IUPAC Name |

dimethyl-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQXSVUQTKDNFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

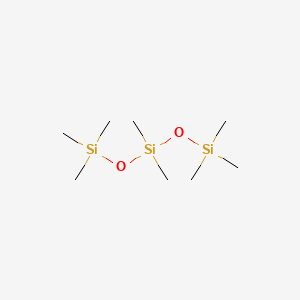

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28349-86-2, 42557-10-8 | |

| Record name | Octamethyltrisiloxane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28349-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl-terminated poly(dimethylsiloxane) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9040710 | |

| Record name | Octamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Merck Index] Colorless odorless liquid; [Acros Organics MSDS] | |

| Record name | Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octamethyltrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.940 g/cu m @ 25 °C /Silicon fluid with 10 sq mm/s viscosity/ | |

| Record name | POLYDIMETHYLSILOXANES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

Pour point -73 °C; Electric Strength 1.4 KV/um; Electric Constant 2.60; Thermal conductivity at 65 °C = 1.3 W/(m.k). /Silicone fluid with 10 mm sq/5 viscosity/ | |

| Record name | POLYDIMETHYLSILOXANES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.34 [mmHg] | |

| Record name | Octamethyltrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-51-7, 63148-62-9 | |

| Record name | Octamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octamethyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octamethyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Siloxanes and Silicones, di-Me | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polydimethylsiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1ZW13R0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYDIMETHYLSILOXANES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the molecular formula and structure of PDMS?

A1: Poly(dimethylsiloxane) is a linear silicone polymer composed of repeating units of (-Si(CH3)2O-)n.

Q2: What spectroscopic techniques are used to characterize PDMS?

A2: Common techniques include:

- Nuclear Magnetic Resonance (NMR): Provides information about the polymer's structure, composition, and dynamics. [, , , , , ]

- Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups and analyzes chemical bonding within the polymer. [, , , , ]

- X-ray Photoelectron Spectroscopy (XPS): Characterizes surface composition and chemical states of elements present in PDMS. [, , , , , ]

Q3: How does the molecular weight of PDMS affect its properties?

A3: Molecular weight significantly influences properties such as:

- Viscosity: Higher molecular weight PDMS exhibits increased viscosity. [, ]

- Mechanical Strength: Longer chains contribute to enhanced tensile strength and elasticity. []

- Glass Transition Temperature (Tg): Tg can be affected by molecular weight, with lower molecular weights generally leading to lower Tg values. [, ]

Q4: What makes PDMS compatible with various materials?

A4: PDMS exhibits excellent compatibility with a wide range of materials due to its:

- Inert nature: It generally does not react with or degrade other materials. []

- Low surface energy: This contributes to its non-stick properties and facilitates easy release from molds. [, ]

- Flexibility: Its ability to conform to different shapes makes it ideal for creating conformal coatings and interfaces. []

Q5: How is PDMS employed in microfluidics?

A5: PDMS is widely used in microfluidics due to:

- Ease of fabrication: Soft lithography techniques allow for rapid prototyping of microfluidic devices. [, , ]

- Optical transparency: Enables visual monitoring of fluids and reactions within microchannels. []

- Gas permeability: Facilitates gas exchange, making it suitable for cell culture applications. []

Q6: Why is surface modification of PDMS often necessary?

A6: While inherently hydrophobic, PDMS surface modification is often crucial for specific applications:

- Hydrophilicity Enhancement: Plasma treatment, UV exposure, or chemical modification can introduce hydrophilic groups to improve wettability and cell adhesion. [, , , ]

- Biocompatibility Improvement: Surface modifications can reduce protein adsorption and enhance biocompatibility for biomedical applications. [, , ]

- Functionalization: Attaching specific molecules or polymers to the PDMS surface enables tailored functionality for sensing, separation, or targeted delivery. [, , , ]

Q7: How does plasma treatment affect the PDMS surface?

A7: Plasma treatment, specifically oxygen plasma, alters the PDMS surface by:

- Introducing polar groups: This increases surface energy and hydrophilicity. [, , ]

- Altering surface morphology: Plasma treatment can roughen the surface, creating nanoscale features. []

- Influencing surface chemistry: It can lead to the formation of silanol (Si-OH) groups, enhancing reactivity for further modifications. []

Q8: Can the wettability of a PDMS surface be reversed?

A9: Yes, studies have shown that the wettability of PDMS surfaces can be reversibly switched between superhydrophilic and superhydrophobic states by employing specific treatments like plasma and heat treatments in conjunction with electroless gold plating. []

Q9: What are some common copolymers incorporating PDMS?

A9: Several copolymers have been synthesized by combining PDMS with other polymers, including:

- Poly(dimethylsiloxane)-b-poly(methylmethacrylate) (PDMS-b-PMMA): Combines the flexibility of PDMS with the optical clarity and biocompatibility of PMMA. []

- Polylactide-poly(dimethylsiloxane)-polylactide (PLA-PDMS-PLA): Utilizes the biodegradability of PLA and the low surface energy of PDMS for nanolithographic applications. []

- Poly(dimethylsiloxane)-polyamide (PAS) copolymers: These copolymers are studied for their unique surface properties and potential applications as membranes in artificial organs. [, ]

Q10: How does the incorporation of PDMS affect the properties of blends and copolymers?

A10: Incorporating PDMS can significantly modify properties such as:

- Flexibility and Toughness: PDMS acts as a soft segment, enhancing flexibility and impact resistance. [, , ]

- Surface Properties: PDMS often enriches at the surface, influencing hydrophobicity and surface interactions. [, ]

- Morphology: Phase separation in blends and copolymers leads to distinct microstructures, impacting mechanical and thermal properties. [, ]

Q11: Can PDMS be used to toughen epoxy resins?

A12: Yes, research demonstrates that incorporating poly(dimethylsiloxane) with terminal vinyl ester groups (BVHPDMS) into an epoxy resin significantly improves its impact strength. [] The addition of organophilic montmorillonite clay further enhances the mechanical properties of these hybrid nanocomposites. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。